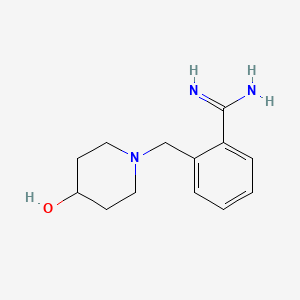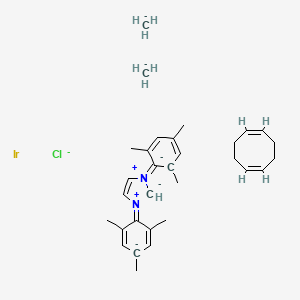![molecular formula C8H16N2O B12092986 {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} es un compuesto heterocíclico que contiene nitrógeno. Es conocido por sus versátiles aplicaciones en varios campos, como los farmacéuticos, los materiales orgánicos y las moléculas bioactivas. La estructura del compuesto incluye un anillo de pirrol fusionado con un anillo de piperazina, lo que lo convierte en un andamiaje único para el descubrimiento de fármacos y otras investigaciones científicas .
Métodos De Preparación
La síntesis de {6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} implica varios pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, comenzando con un derivado de pirrol adecuado y un derivado de piperazina, la reacción se puede llevar a cabo en presencia de un catalizador para formar el compuesto deseado. Los métodos de producción industrial a menudo implican la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza .
Análisis De Reacciones Químicas
{6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona correspondiente, mientras que la reducción podría producir un derivado de alcohol .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, sirve como bloque de construcción para sintetizar moléculas más complejas. En biología y medicina, se utiliza para desarrollar nuevos fármacos con posibles propiedades antimicrobianas, antiinflamatorias y antivirales. Además, encuentra aplicaciones en la industria para crear materiales bioactivos y compuestos orgánicos .
Mecanismo De Acción
El mecanismo de acción de {6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} implica su interacción con dianas moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando así su actividad. Esta interacción puede provocar varios efectos biológicos, como inhibir el crecimiento de bacterias o reducir la inflamación. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
{6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} se puede comparar con otros compuestos similares, como los derivados de pirrolopirazina y los derivados de piperazina. Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales específicos y actividades biológicas. Por ejemplo, los derivados de pirrolopirazina son conocidos por sus propiedades antimicrobianas y antivirales, mientras que los derivados de piperazina se utilizan a menudo en fármacos antipsicóticos. La combinación única de los anillos de pirrol y piperazina en {6-(Hidroximetil)octahidropirrolo[1,2-a]piperazina} lo convierte en un compuesto distinto y valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2 |
Clave InChI |
QAEMRKUNKVIXRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C1CNCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)


![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)


![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)

